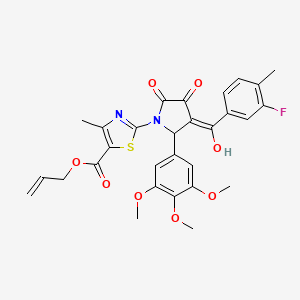
2,7-Bis(diphenylphosphino)-9-ethyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Bis(diphenylphosphino)-9-ethyl-9H-carbazole is a compound that belongs to the class of phosphine ligands. These ligands are known for their ability to coordinate with transition metals, making them valuable in various catalytic processes. The compound’s structure consists of a carbazole core substituted with diphenylphosphino groups at the 2 and 7 positions and an ethyl group at the 9 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(diphenylphosphino)-9-ethyl-9H-carbazole typically involves the reaction of 2,7-dibromo-9-ethyl-9H-carbazole with diphenylphosphine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine groups. The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or tetrahydrofuran. The mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,7-Bis(diphenylphosphino)-9-ethyl-9H-carbazole undergoes various types of reactions, primarily due to the presence of the phosphine groups. These reactions include:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other functional groups.
Coordination: The phosphine groups can coordinate with transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Various electrophiles, such as alkyl halides or acyl chlorides.
Coordination: Transition metals like palladium, platinum, or nickel.
Major Products
Oxidation: Phosphine oxides.
Substitution: Phosphine derivatives with different functional groups.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
2,7-Bis(diphenylphosphino)-9-ethyl-9H-carbazole has several applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.
Biology: The compound’s metal complexes can be explored for their potential biological activities, such as anticancer properties.
Medicine: Research into its metal complexes may lead to the development of new therapeutic agents.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals due to its role in catalysis.
Mechanism of Action
The mechanism by which 2,7-Bis(diphenylphosphino)-9-ethyl-9H-carbazole exerts its effects is primarily through its ability to coordinate with transition metals. The phosphine groups donate electron density to the metal center, stabilizing the metal in various oxidation states and facilitating catalytic cycles. This coordination can activate the metal center for various reactions, such as oxidative addition, reductive elimination, and migratory insertion.
Comparison with Similar Compounds
Similar Compounds
Bis(2-diphenylphosphinoethyl)phenylphosphine: Another phosphine ligand with similar coordination properties.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): A widely used chiral phosphine ligand in asymmetric catalysis.
Uniqueness
2,7-Bis(diphenylphosphino)-9-ethyl-9H-carbazole is unique due to its carbazole core, which provides additional rigidity and electronic properties compared to other phosphine ligands. This can result in different coordination geometries and catalytic activities, making it a valuable ligand in specific catalytic applications.
Properties
Molecular Formula |
C38H31NP2 |
|---|---|
Molecular Weight |
563.6 g/mol |
IUPAC Name |
(7-diphenylphosphanyl-9-ethylcarbazol-2-yl)-diphenylphosphane |
InChI |
InChI=1S/C38H31NP2/c1-2-39-37-27-33(40(29-15-7-3-8-16-29)30-17-9-4-10-18-30)23-25-35(37)36-26-24-34(28-38(36)39)41(31-19-11-5-12-20-31)32-21-13-6-14-22-32/h3-28H,2H2,1H3 |
InChI Key |
FLVZFZDUNNXKNI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C1C=C(C=C5)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


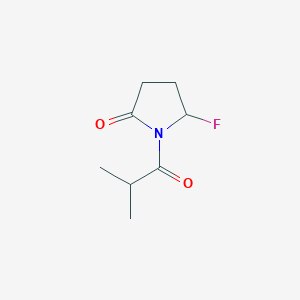
![1-{5-[(4-Fluorophenyl)methyl]furan-3-yl}ethan-1-one](/img/structure/B12888361.png)

![5-Oxazolepropanoic acid, 2-methyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B12888366.png)
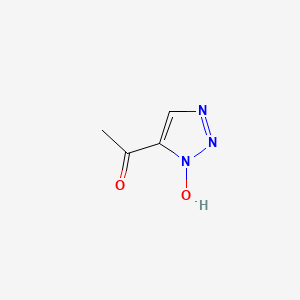
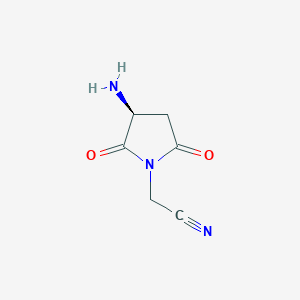
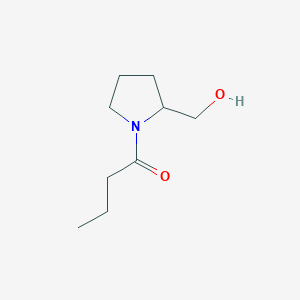
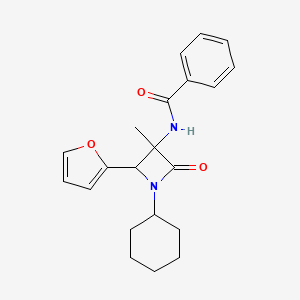


![4-Ethoxy-2-methylbenzo[d]oxazole](/img/structure/B12888415.png)

